Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
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Overview
Description
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves several steps. One common method includes the reaction of 2,6-dichlorobenzaldehyde with (S)-proline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then esterified with methyl chloroformate to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Ethyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is unique due to its specific stereochemistry and the presence of the oxalate group
Properties
Molecular Formula |
C14H15Cl2NO6 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl (3S)-2-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)7-5-6-15-11(7)10-8(13)3-2-4-9(10)14;3-1(4)2(5)6/h2-4,7,11,15H,5-6H2,1H3;(H,3,4)(H,5,6)/t7-,11?;/m0./s1 |
InChI Key |
NCRPYAQKYACJFV-SRDKQIOZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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